苯基砷酸

描述

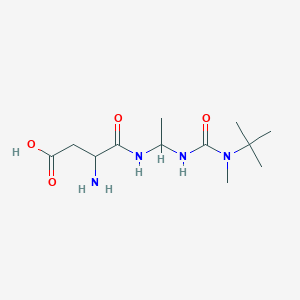

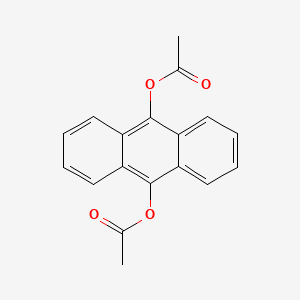

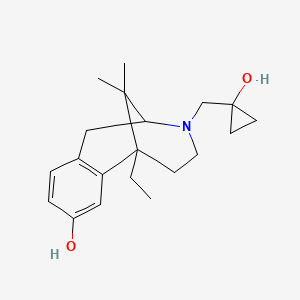

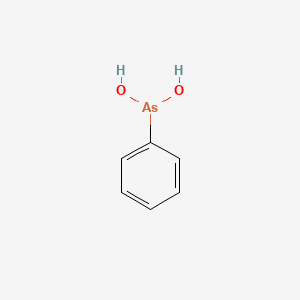

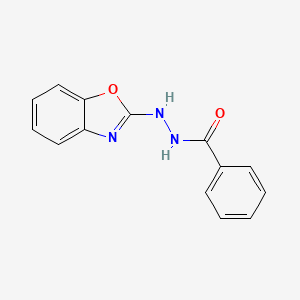

Phenylarsonous acid is a chemical compound with the formula C6H5AsO(OH)2, commonly abbreviated as PhAsO3H2 . It is a colorless solid and an organic derivative of arsenic acid, AsO(OH)3, where one OH group has been replaced by a phenyl group . It is a member of arsonous acids with a molecular weight of 186.04 g/mol .

Synthesis Analysis

Phenylarsonous acid can be prepared in several routes, but a common one entails treatment of phenyl diazonium salts with sodium arsenite (prepared from arsenious acid and base) in the presence of a copper (II) catalyst . The reaction is as follows: C6H5N+2 + NaAsO3H2 → C6H5AsO3H2 + Na+ + N2 .Molecular Structure Analysis

X-ray crystallography indicates that the molecules of Phenylarsonous acid are connected by hydrogen bonds, consistent with a short distance of 2.5 Å separating the oxygen atoms . The arsenic center is tetrahedral .Chemical Reactions Analysis

Phenylarsonous acid is a precursor to other organoarsenic compounds, some of which are used in animal nutrition, e.g., 4-hydroxy-3-nitrobenzenearsonic acid . It is also used as a buffering agent .Physical And Chemical Properties Analysis

Phenylarsonous acid is a colorless solid with a density of 1.76 g cm−3 . It has a melting point of 154 to 158 °C (309 to 316 °F; 427 to 431 K) and has low solubility in water .科学研究应用

水处理中的去除

苯基砷酸,常见于家禽和猪生产中,由于其在水中的溶解性和形成有毒的无机砷物种的潜力,成为一种污染物。像彭等人(2021年)的研究探讨了Fenton混凝过程用于从水中去除苯基砷酸。这个过程氧化苯基砷酸并捕获释放的无机砷,取代的氨基团显著影响去除效率 (Peng et al., 2021)。

检测技术

由于苯基砷酸化合物被用作饲料添加剂,对其进行检测和分析对于环境监测至关重要。焦跃华(2011年)回顾了针对这些化合物的各种检测技术,揭示了广泛使用的测试技术的特点,并提出了未来的发展方向 (Jiao Yue-hua, 2011)。

环境降解

苯基砷酸的环境影响是一个日益关注的问题。徐等人(2007年)研究了其在产生羟基自由基的条件下的降解,揭示苯基砷酸迅速降解,形成无机砷物种和酚类作为主要产物 (Xu et al., 2007)。

植物吸收和代谢

施密特等人(2008年)对陆生植物金莲花对苯基砷酸的吸收和代谢进行了研究,表明根部显著吸收并转移到各种植物部位。这项研究对于理解农业中苯基砷化合物的环境风险至关重要 (Schmidt et al., 2008)。

氧化降解研究

Jaworek等人(2014年)研究了水中苯基砷酸的氧化降解,探索了各种高级氧化过程(AOP)。他们发现不同的AOP方法具有不同的效率水平,某些条件有利于更高的降解速率 (Jaworek et al., 2014)。

与氧化锰的相互作用

赵等人(2019年)的研究聚焦于土壤中苯基砷酸化合物在氧化锰上的吸附和氧化降解。这项研究对于理解这些化合物在富含氧化锰土壤中的环境命运具有重要意义 (Zhao et al., 2019)。

医学研究

Dilda等人(2008年)探讨了4-(N-(S-谷胱甘肽乙酰)氨基)苯基砷酸(GSAO)的代谢,这是一种肿瘤血管生成抑制剂。这项研究为了解苯基砷酸衍生物在生物医学应用中的见解提供了帮助,特别是在癌症研究中 (Dilda et al., 2008)。

土壤保留研究

阿罗约-阿巴德等人(2011年)对火山土壤中苯基砷酸的保留进行了研究,有助于理解其在农业中使用时的环境分布和潜在风险 (Arroyo-Abad et al., 2011)。

光降解机制

谢等人(2016年)对模拟和自然阳光下苯基砷酸的光降解进行了研究,为了解这些化合物在水生系统中的环境命运提供了见解 (Xie et al., 2016)。

结构和光谱分析

劳埃德等人(2008年)对取代苯基砷酸的结构和光谱进行了全面研究,有助于深入了解这些化合物的化学性质 (Lloyd et al., 2008)。

甲烷生成抑制

Sierra-Alvarez等人(2010年)研究了苯胂酸衍生物对甲烷生成微生物的抑制作用,突出了这些化合物对环境和微生物的影响(Sierra-Alvarez et al., 2010)。

TiO2光催化降解

Zheng等人(2010年)证明了通过TiO2光催化可以高效降解苯胂酸,为有机砷化合物的修复提供了潜在方法(Zheng et al., 2010)。

固相萃取

Li等人(2021年)开发了一种新型分子印迹聚合物,用于特异性萃取苯胂酸化合物,展示了其在食品和饲料等复杂基质中的潜在应用(Li et al., 2021)。

厌氧生物转化

Cortinas等人(2006年)研究了苯胂酸的厌氧生物转化,包括无机砷物种的形成,增加了对其在厌氧条件下命运的理解(Cortinas et al., 2006)。

针叶树中的生物合成

Pascual等人(2016年)回顾了苯丙氨酸在针叶树中的生物合成和代谢命运,这对理解苯胂酸在植物代谢中的作用具有重要意义(Pascual et al., 2016)。

化学战剂降解

Kinoshita等人(2005年)在井水中检测到苯胂酸,这是有机砷化学战剂的降解产物,突出了其在环境监测和公共卫生中的相关性(Kinoshita et al., 2005)。

安全和危害

未来方向

PENAO, a second-generation peptide arsenical derived from Phenylarsonous acid, is currently being trialed in patients with solid tumors . It has been found to be well-tolerated at 3.3 mg/kg daily intravenous injections but associated with significant toxicity at 10 mg/kg, primarily in males . These findings bode well for the tolerability of intravenous dosing of PENAO in patients .

属性

IUPAC Name |

phenylarsonous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7AsO2/c8-7(9)6-4-2-1-3-5-6/h1-5,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAJOULDYUXQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[As](O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7AsO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180058 | |

| Record name | Phenylarsonous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylarsonous acid | |

CAS RN |

25400-22-0 | |

| Record name | As-Phenylarsonous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25400-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylarsonous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025400220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylarsonous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]tetrahydropyran-2-yl]-3-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1208097.png)

![2-[8-[4-Acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl acetate](/img/structure/B1208103.png)